5-(4-Fluoro-benzylidene)-3-[3-(4-methyl-piperazin-1-yl)-3-oxo-propyl]-2-thioxo-thiazolidin-4-one
Beschreibung
This compound belongs to the thiazolidinone class, characterized by a 2-thioxo-thiazolidin-4-one core. Key structural features include:
- Benzylidene substituent: A 4-fluoro-benzylidene group at position 5, introducing electron-withdrawing effects.
- Stereochemistry: The (Z)-configuration of the benzylidene group is critical for activity, as seen in related rhodanine derivatives .
Thiazolidinones are studied for antimicrobial, anticancer, and enzyme-inhibitory activities. The 4-fluoro and piperazinyl groups in this compound suggest optimized pharmacokinetic properties compared to simpler analogs.
Eigenschaften
IUPAC Name |
(5Z)-5-[(4-fluorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O2S2/c1-20-8-10-21(11-9-20)16(23)6-7-22-17(24)15(26-18(22)25)12-13-2-4-14(19)5-3-13/h2-5,12H,6-11H2,1H3/b15-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIICMRMNONXVGY-QINSGFPZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)F)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)CCN2C(=O)/C(=C/C3=CC=C(C=C3)F)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluoro-benzylidene)-3-[3-(4-methyl-piperazin-1-yl)-3-oxo-propyl]-2-thioxo-thiazolidin-4-one typically involves the following steps:
Formation of Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with an α-haloketone under basic conditions. This step involves the cyclization of the intermediate to form the thiazolidinone core.
Introduction of Fluorobenzylidene Group: The fluorobenzylidene group is introduced through a condensation reaction between the thiazolidinone core and 4-fluorobenzaldehyde in the presence of a suitable catalyst, such as piperidine or pyridine.
Attachment of Piperazine Moiety: The piperazine moiety is attached via a nucleophilic substitution reaction between the thiazolidinone derivative and 4-methylpiperazine. This step typically requires the use of a polar aprotic solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the piperazine moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can occur at the carbonyl groups present in the compound. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine moiety. Halogenated reagents and nucleophiles, such as amines and thiols, are commonly used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated reagents, amines, thiols, dimethylformamide (DMF), potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered carbonyl groups.
Substitution: Substituted derivatives with new functional groups attached to the piperazine moiety.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-(4-Fluoro-benzylidene)-3-[3-(4-methyl-piperazin-1-yl)-3-oxo-propyl]-2-thioxo-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound has shown potential as an inhibitor of certain enzymes and receptors. It is studied for its ability to modulate biological pathways and its potential therapeutic applications.
Medicine
In medicine, the compound is investigated for its potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. It is evaluated in preclinical studies to determine its efficacy and safety profiles.
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and coatings. Its unique chemical properties make it a candidate for various industrial applications.
Wirkmechanismus
The mechanism of action of 5-(4-Fluoro-benzylidene)-3-[3-(4-methyl-piperazin-1-yl)-3-oxo-propyl]-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to alter signal transduction pathways, leading to changes in cellular responses.
Vergleich Mit ähnlichen Verbindungen
Substituent Effects on the Benzylidene Group
The 4-fluoro substitution distinguishes this compound from analogs with other arylidene groups:
Side Chain Modifications at Position 3
The 3-[3-(4-methyl-piperazin-1-yl)-3-oxo-propyl] side chain is a key differentiator:
- Piperazine advantage : The 4-methyl-piperazin-1-yl group enhances water solubility and may facilitate blood-brain barrier penetration, unlike phenyl or chlorobenzyl groups .
- Chain length : The propyl chain in the target compound offers a balance between flexibility and steric bulk compared to the butyl chain in ’s analog, which may reduce binding efficiency .
Core Modifications and Stereochemistry
The 2-thioxo-thiazolidin-4-one core is conserved across analogs, but stereochemistry varies:
Biologische Aktivität
The compound 5-(4-Fluoro-benzylidene)-3-[3-(4-methyl-piperazin-1-yl)-3-oxo-propyl]-2-thioxo-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.
Structural Significance
Thiazolidin-4-ones are characterized by their heterocyclic structure, which allows for various modifications that can enhance their biological properties. The presence of the 4-fluorobenzylidene and 4-methylpiperazin-1-yl substituents in this compound suggests potential interactions with biological targets that could lead to significant pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives. For instance, compounds within this class have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival.
Table 1: Anticancer Activity of Thiazolidin-4-One Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 5-(4-Fluoro-benzylidene)-... | MCF-7 (Breast Cancer) | TBD | Apoptosis induction |
| 5-(4-Fluoro-benzylidene)-... | HeLa (Cervical Cancer) | TBD | Cell cycle arrest |
Note: TBD indicates that specific IC50 values for the compound are yet to be determined.
Antidiabetic Activity
The thiazolidinone scaffold is also known for its antidiabetic properties, particularly through its affinity for PPARγ receptors. This interaction can enhance insulin sensitivity and reduce blood glucose levels.
Research Findings :
- Thiazolidinone derivatives have been shown to exhibit significant hypoglycemic effects in diabetic models.
- Structure-activity relationship (SAR) studies suggest that modifications at the 2, 3, and 5 positions can enhance antidiabetic activity.
Antimicrobial Activity
Thiazolidin-4-one derivatives, including the compound , have demonstrated antimicrobial properties against a range of pathogens. This includes both antibacterial and antifungal activities.
Table 2: Antimicrobial Efficacy
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-(4-Fluoro-benzylidene)-... | E. coli | TBD |
| 5-(4-Fluoro-benzylidene)-... | Staphylococcus aureus | TBD |
Case Studies
- Study on Anticancer Effects : A recent study evaluated various thiazolidinone derivatives against breast cancer cell lines, revealing that certain structural modifications significantly enhanced their cytotoxicity.
- Antidiabetic Research : Another investigation focused on the effects of thiazolidinone derivatives in diabetic rats, demonstrating improved glycemic control compared to standard treatments.
Q & A
Basic: What are the key steps and optimal conditions for synthesizing this thiazolidinone derivative?
Answer:
The synthesis typically involves a multi-step process:
- Condensation reactions under acidic or basic conditions to form the thiazolidinone core (e.g., using chloroacetic acid and thiosemicarbazide derivatives) .
- Knoevenagel condensation to introduce the 4-fluoro-benzylidene group, often requiring reflux in ethanol or DMF with catalysts like piperidine .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency, while controlled pH (5–7) minimizes side reactions .
- Purification : Recrystallization from DMF-acetic acid mixtures or column chromatography improves purity (>95%) .
Basic: Which analytical methods are critical for confirming the compound’s structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR verify substituent positions and Z/E isomerism of the benzylidene group .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C26H17F2N3OS2 for a related analog) and elemental composition .
- Chromatography : HPLC monitors reaction progress, while TLC (silica gel, ethyl acetate/hexane) ensures intermediate purity .
- X-ray crystallography (if crystals form) provides definitive stereochemical confirmation .
Basic: How can researchers design initial bioactivity screens for this compound?
Answer:
- Target selection : Prioritize assays based on structural analogs (e.g., anticancer, antimicrobial, anti-inflammatory) .
- In vitro models :
- Control compounds : Include known inhibitors (e.g., doxorubicin for cytotoxicity) to benchmark activity .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?
Answer:
- Modify substituents :
- Replace the 4-fluoro group with methoxy or chloro to alter electron distribution and binding affinity .
- Vary the piperazine-propionyl chain length to enhance solubility or target engagement .
- Bioisosteric replacements : Substitute the thioxo group with oxo to assess metabolic stability .
- Stereochemical analysis : Test Z vs. E isomers (via NMR or HPLC) for activity differences .
- Data-driven design : Use SAR tables to correlate substituents (e.g., ethoxy vs. nitro groups) with IC50 values .
Advanced: How can conflicting data on synthesis yields or bioactivity be resolved?
Answer:
- Reproduce conditions : Standardize solvent purity, catalyst concentration, and reflux duration to isolate variables causing yield discrepancies (e.g., 51–53% in similar syntheses) .
- By-product analysis : Use LC-MS to identify impurities formed under acidic vs. basic conditions .
- Bioassay validation : Repeat assays with controlled cell passage numbers and serum-free media to reduce variability in IC50 values .
Advanced: What computational strategies predict target interactions and pharmacokinetics?
Answer:
- Molecular docking : Use AutoDock Vina with targets like EGFR (PDB ID: 1M17) to prioritize binding modes .
- ADMET prediction : SwissADME estimates logP (lipophilicity) and BBB permeability; ProTox-II predicts hepatotoxicity .
- QSAR modeling : Corrogate 3D descriptors (e.g., polar surface area) with bioactivity data to guide synthetic priorities .
Advanced: What methodologies assess in vivo pharmacokinetics and metabolite profiling?
Answer:
- Rodent studies : Administer 10 mg/kg IV/orally; collect plasma at intervals for LC-MS/MS analysis of Cmax and half-life .
- Metabolite ID : Incubate with liver microsomes and use HRMS to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- Tissue distribution : Radiolabel the compound (e.g., 14C) to quantify accumulation in target organs .
Advanced: How can enzyme interaction studies elucidate the mechanism of action?
Answer:
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD, kon/koff) for targets like COX-2 .
- Enzyme kinetics : Monitor NADPH depletion (340 nm) in CYP450 inhibition assays .
- X-ray co-crystallization : Resolve ligand-enzyme complexes to identify critical hydrogen bonds or hydrophobic pockets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
